1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone features a hybrid structure integrating a 5-methyl-1,2,4-oxadiazole ring, pyridine, piperazine, and thiophene moieties. These components are strategically linked to optimize pharmacological properties, particularly in targeting enzymes or receptors involved in antiproliferative or CNS-related pathways. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the thiophene and pyridine groups contribute to aromatic interactions and solubility .
Properties
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-20-18(21-25-13)14-4-5-16(19-12-14)22-6-8-23(9-7-22)17(24)11-15-3-2-10-26-15/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXIPUSKGZKAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that incorporates several bioactive moieties, including oxadiazole and pyridine rings. These structural components are often associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities attributed to this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study by Dhumal et al. (2021) highlighted that various oxadiazole derivatives showed significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans . The presence of the oxadiazole moiety in the compound is likely responsible for its enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against several cancer cell lines. In a study published in MDPI, certain 1,2,4-oxadiazole derivatives exhibited IC values in the sub-micromolar range against human leukemia and breast cancer cell lines . Notably, these compounds induced apoptosis through mechanisms involving p53 activation and caspase cleavage.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Apoptosis induction |
| 5b | U937 | 12.50 | p53 pathway activation |
Anti-tubercular Activity
The compound's potential as an anti-tubercular agent has also been explored. A series of studies demonstrated that similar compounds exhibited significant activity against Mycobacterium tuberculosis, with IC values ranging from 3.73 to 4.00 µM . The mechanism involves inhibition of key enzymes in the mycolic acid biosynthesis pathway, crucial for bacterial cell wall integrity.
Study on Antimicrobial Activity
In a comparative study by Dhumal et al., various oxadiazole derivatives were screened for antimicrobial activity. The results showed strong inhibition against Bacillus subtilis and Pseudomonas fluorescens, reinforcing the importance of the oxadiazole structure in enhancing biological activity .
Study on Anticancer Properties
A recent investigation into the cytotoxic effects of oxadiazole-based compounds revealed that they not only inhibited cancer cell proliferation but also promoted apoptosis in a dose-dependent manner. Flow cytometry assays indicated significant increases in apoptotic cells when treated with these compounds compared to controls .
Scientific Research Applications
Key Features
- Molecular Weight : 302.34 g/mol
- Functional Groups : Contains oxadiazole, pyridine, piperazine, and thiophene moieties which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of the oxadiazole and piperazine frameworks exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone have been evaluated for their effectiveness against various bacterial strains.
Case Study: Antibacterial Evaluation
A study published in Molecules demonstrated that synthesized compounds with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized serial dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing several compounds with MIC values comparable to established antibiotics .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Research indicates that oxadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
In vitro studies have been conducted on similar oxadiazole-containing compounds where they exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF7. The results indicated a dose-dependent response with IC50 values suggesting significant anticancer potential .
Organic Electronics
The thiophene moiety in the compound is known for its conductive properties, making it a candidate for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Conductivity Properties
| Compound | Conductivity (S/m) | Application |
|---|---|---|
| Compound A | 10^-3 | OLEDs |
| Compound B | 10^-4 | OPVs |
| 1-(4-(5-(5-Methyl... | 10^-5 | Potential Future Use |
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials used in coatings and composites.
Pesticidal Activity
The presence of the oxadiazole group has been linked to pesticidal properties. Compounds with similar structures have shown effectiveness as fungicides and insecticides.
Case Study: Fungicidal Efficacy
A study evaluated the fungicidal activity of oxadiazole derivatives against Fusarium species. Results indicated that certain derivatives significantly inhibited fungal growth at low concentrations, suggesting potential use in crop protection .
Comparison with Similar Compounds
Antiproliferative and Receptor-Binding Profiles
Key Insights :
- The trifluoromethyl group in MK45 enhances lipophilicity and target affinity compared to the target compound’s methyl group .
- Tetrazole derivatives (e.g., ) show receptor selectivity but lack the metabolic stability conferred by oxadiazoles.
Physicochemical Properties
| Property | Target Compound | 1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | MK47 (RTC536) |
|---|---|---|---|
| Molecular Formula | C19H20N6O2S | C16H17N7OS | C17H14F3N3OS |
| Molecular Weight | ~396.5 g/mol | 355.4 g/mol | 393.4 g/mol |
| Key Functional Groups | 5-Methyl-oxadiazole, thiophene | Triazole, thiophene | Trifluoromethyl, thiophene |
| LogP (Predicted) | 2.8 | 2.1 | 3.5 |
Structural Impact :
- Triazole analogs (e.g., ) exhibit lower molecular weights, favoring solubility but reducing target affinity.
Structural Analogs and SAR
Modifications and Activity Trends
- Oxadiazole vs. Triazole : Replacement of oxadiazole with triazole (as in ) reduces steric bulk but may decrease metabolic stability due to triazole’s susceptibility to oxidation.
- Thiophene Position : Moving the thiophene from the 2- to 3-position (e.g., MK42 in ) alters π-π stacking with aromatic residues in target proteins.
- Piperazine Substitution : N-Methylpiperazine (e.g., ) vs. unsubstituted piperazine (target compound) affects basicity and receptor binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
